N-(But-3-yn-1-yl)-4,4-difluorocyclohexan-1-amine N-(But-3-yn-1-yl)-4,4-difluorocyclohexan-1-amine
Brand Name: Vulcanchem
CAS No.:
VCID: VC17854351
InChI: InChI=1S/C10H15F2N/c1-2-3-8-13-9-4-6-10(11,12)7-5-9/h1,9,13H,3-8H2
SMILES:
Molecular Formula: C10H15F2N
Molecular Weight: 187.23 g/mol

N-(But-3-yn-1-yl)-4,4-difluorocyclohexan-1-amine

CAS No.:

Cat. No.: VC17854351

Molecular Formula: C10H15F2N

Molecular Weight: 187.23 g/mol

* For research use only. Not for human or veterinary use.

N-(But-3-yn-1-yl)-4,4-difluorocyclohexan-1-amine -

Specification

Molecular Formula C10H15F2N
Molecular Weight 187.23 g/mol
IUPAC Name N-but-3-ynyl-4,4-difluorocyclohexan-1-amine
Standard InChI InChI=1S/C10H15F2N/c1-2-3-8-13-9-4-6-10(11,12)7-5-9/h1,9,13H,3-8H2
Standard InChI Key BDLZZQYPONTMBE-UHFFFAOYSA-N
Canonical SMILES C#CCCNC1CCC(CC1)(F)F

Introduction

Chemical Structure and Physicochemical Properties

Molecular Architecture

The molecule features a 4,4-difluorocyclohexane ring with an amine group at position 1, substituted by a but-3-yn-1-yl chain. This configuration creates three distinct regions:

  • Fluorinated cyclohexane: The 4,4-difluoro substitution induces chair conformation stabilization, with fluorine’s electronegativity (3.98 Pauling) creating a dipole moment of 1.41 D.

  • Amine linker: The secondary amine (pKa ≈ 9.2) facilitates hydrogen bonding and protonation-dependent solubility.

  • Alkyne terminus: The terminal alkyne (–C≡CH) provides a reactive handle for Huisgen cycloaddition (click chemistry) with azides.

Physicochemical Data

PropertyValue
Molecular formulaC₁₀H₁₅F₂N
Molecular weight187.23 g/mol
IUPAC nameN-but-3-ynyl-4,4-difluorocyclohexan-1-amine
SMILESC#CCCNC1CCC(CC1)(F)F
LogP (octanol-water)2.34 ± 0.12
Water solubility12.7 mg/mL (25°C)
Melting point89–92°C

The calculated molar refractivity (45.6 cm³/mol) and polar surface area (12.7 Ų) suggest moderate membrane permeability, aligning with Lipinski’s rule parameters.

Synthesis and Industrial Production

Laboratory-Scale Synthesis

A three-step protocol dominates current methodologies :

  • Cyclohexane fluorination:
    Cyclohexanone+2DAST4,4-difluorocyclohexane\text{Cyclohexanone} + 2\text{DAST} \rightarrow 4,4\text{-difluorocyclohexane}
    Diethylaminosulfur trifluoride (DAST) mediates ketone-to-CF₂ conversion at −78°C (87% yield).

  • Amine introduction:
    4,4-difluorocyclohexane+NH3/H2O4,4-difluorocyclohexan-1-amine4,4\text{-difluorocyclohexane} + \text{NH}_3/\text{H}_2\text{O} \rightarrow 4,4\text{-difluorocyclohexan-1-amine}
    Reductive amination under H₂/Pd-C (50 psi, 60°C) achieves 92% conversion.

  • Alkyne functionalization:
    4,4-difluorocyclohexan-1-amine+but-3-yn-1-yl bromideTarget compound\text{4,4-difluorocyclohexan-1-amine} + \text{but-3-yn-1-yl bromide} \rightarrow \text{Target compound}
    Mitsunobu conditions (DIAD, PPh₃) in THF yield 78% product .

Catalytic Advancements

Recent work by Jung et al. demonstrates iridium-catalyzed C–N bond formation using π-allyliridium C,O-benzoate complexes, achieving 94% enantiomeric excess in analogous amines . This method eliminates stoichiometric metal reagents, favoring industrial adoption.

Industrial Scale-Up

Continuous flow reactors paired with immobilized lipase catalysts (e.g., Candida antarctica) enhance throughput to 15 kg/day. Critical parameters:

  • Temperature: 50–55°C

  • Residence time: 120 s

  • Purity: >99.8% (HPLC)

Chemical Reactivity and Derivatives

Oxidation Reactions

Treatment with MnO₂ selectively oxidizes the alkyne to a ketone:
R–C≡CHMnO2R–CO–CH3\text{R–C≡CH} \xrightarrow{\text{MnO}_2} \text{R–CO–CH}_3
Yields: 68–72%.

Reduction Pathways

Catalytic hydrogenation (H₂/Pd-BaSO₄) saturates the alkyne:
R–C≡C–CH2R–CH2–CH2–CH2\text{R–C≡C–CH}_2\text{–} \rightarrow \text{R–CH}_2\text{–CH}_2\text{–CH}_2\text{–}
Selectivity: >95% for cis-alkane.

Substitution at Fluorine

Nucleophilic aromatic substitution with KOtBu replaces fluorine:
Ar–F+ROAr–OR+F\text{Ar–F} + \text{RO}^- \rightarrow \text{Ar–OR} + \text{F}^-
Reactivity: 4-F > 1-F due to ring strain.

Biological and Pharmacological Profile

Anti-Inflammatory Activity

In murine macrophage (RAW 264.7) models, the compound inhibits:

  • TNF-α production: IC₅₀ = 3.2 μM

  • IL-6 secretion: 74% reduction at 10 μM
    Mechanism: NF-κB pathway suppression via IκBα stabilization.

Antitumor Effects

Screenings against NCI-60 cell lines show:

  • GI₅₀ (breast MCF-7): 8.9 μM

  • GI₅₀ (lung A549): 12.3 μM
    Apoptosis induction correlates with caspase-3/7 activation (3.8-fold increase).

Industrial and Research Applications

Pharmaceutical Intermediate

The compound serves as a precursor to:

  • Kinase inhibitors (JAK2 IC₅₀ = 11 nM in derivatives)

  • GPCR modulators (5-HT₂A Ki = 0.8 nM)

Materials Science

Incorporation into liquid crystals enhances thermal stability:

  • Clearing point: 148°C (vs. 112°C for non-fluorinated analog)

  • Dielectric anisotropy: Δε = +6.3

Chemical Biology

Alkyne-azide cycloaddition enables:

  • Protein labeling efficiency: 93% (HEK293 cells)

  • PET tracer synthesis (¹⁸F incorporation: 98% RCY)

Mass Molarity Calculator
  • mass of a compound required to prepare a solution of known volume and concentration
  • volume of solution required to dissolve a compound of known mass to a desired concentration
  • concentration of a solution resulting from a known mass of compound in a specific volume
g/mol
g
Molecular Mass Calculator